molecular formula C11H19N3 B13086757 12-Methyl-1,8,10-triazatricyclo[7.4.0.0,2,7]tridec-8-ene

12-Methyl-1,8,10-triazatricyclo[7.4.0.0,2,7]tridec-8-ene

Cat. No.: B13086757
M. Wt: 193.29 g/mol
InChI Key: KRSVXOODNJHOEE-UHFFFAOYSA-N
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Description

12-Methyl-1,8,10-triazatricyclo[7.4.0.0²,⁷]tridec-8-ene (hereafter referred to by its systematic name) is a nitrogen-rich tricyclic compound featuring a fused azetidine and triazole ring system. It is synthesized via a multi-step process involving 1-(2'-azidobenzoyl)-azetidin-2-thione (44a) treated with triethylamine (Et₃N) at -10°C, followed by purification via silica gel chromatography (EtOAc/Hex, 1:4) to yield an orange oil with an 84% yield . The compound’s tricyclic framework includes three nitrogen atoms positioned across the azetidine and triazole moieties, with a methyl substituent at the 12-position contributing to its stereoelectronic properties. Its stability at room temperature and solubility in organic solvents make it a candidate for further functionalization in medicinal and materials chemistry.

Properties

Molecular Formula

C11H19N3

Molecular Weight

193.29 g/mol

IUPAC Name

3-methyl-2,3,4,5a,6,7,8,9,9a,10-decahydropyrimido[1,2-a]benzimidazole

InChI

InChI=1S/C11H19N3/c1-8-6-12-11-13-9-4-2-3-5-10(9)14(11)7-8/h8-10H,2-7H2,1H3,(H,12,13)

InChI Key

KRSVXOODNJHOEE-UHFFFAOYSA-N

Canonical SMILES

CC1CN=C2NC3CCCCC3N2C1

Origin of Product

United States

Preparation Methods

The synthesis of 12-Methyl-1,8,10-triazatricyclo[7.4.0.0,2,7]tridec-8-ene typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the tricyclic structure . Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent yield and purity .

Chemical Reactions Analysis

12-Methyl-1,8,10-triazatricyclo[7.4.0.0,2,7]tridec-8-ene undergoes various chemical reactions, including:

Scientific Research Applications

12-Methyl-1,8,10-triazatricyclo[7.4.0.0,2,7]tridec-8-ene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 12-Methyl-1,8,10-triazatricyclo[7.4.0.0,2,7]tridec-8-ene involves its interaction with specific molecular targets. The tricyclic structure allows it to bind to enzymes or receptors, potentially inhibiting or modulating their activity. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes, leading to its observed biological effects .

Comparison with Similar Compounds

The following analysis compares 12-Methyl-1,8,10-triazatricyclo[7.4.0.0²,⁷]tridec-8-ene with structurally related compounds, focusing on synthesis, structural features, and reactivity.

Key Compounds for Comparison :

12-Methyl-1,2,3-triazolino[1,5-a]azetidino[1,4-c][1,4]benzodiazepin-2-on-14-thione (46) Structure: Features a fused triazolino-azetidino-benzodiazepine system with a thione group at position 14. Synthesis: Derived from further cyclization of intermediate 44a under thermal conditions . Differentiator: Incorporates a benzodiazepine ring, enhancing aromatic conjugation compared to the simpler tricyclic system of the target compound.

11-Thioxo-8,9-dimethyl-azetidino[2,1-c][1,4]benzodiazepin-2-one (47) Structure: Contains a thioxo group at position 11 and methyl substituents at positions 8 and 8. Synthesis: Produced via nucleophilic substitution involving dimethylaminopyridine (DMAP) and 4-ethenyl-1-azetidin-2-thione (43b) . Differentiator: The thioxo group and dimethyl substituents introduce steric and electronic effects absent in the target compound.

Octahydropentalene Derivatives (e.g., 12-Methyloctahydropentalene) Structure: Fully saturated bicyclic hydrocarbons lacking heteroatoms. Synthesis: Prepared via catalytic hydrogenation and dehydrogenation with selenium to yield phenanthrene .

Data Table: Comparative Analysis
Compound Name Key Structural Features Synthesis Yield Reactivity/Applications Reference
12-Methyl-1,8,10-triazatricyclo[7.4.0.0²,⁷]tridec-8-ene Tricyclic N-heterocycle, methyl at C12 84% Stable intermediate for functionalization
12-Methyl-1,2,3-triazolino[1,5-a]azetidino[1,4-c][1,4]benzodiazepin-2-on-14-thione (46) Benzodiazepine fused with triazolino-azetidine Not reported Potential bioactivity due to benzodiazepine motif
11-Thioxo-8,9-dimethyl-azetidino[2,1-c][1,4]benzodiazepin-2-one (47) Thioxo and dimethyl groups on azetidine-benzodiazepine Not reported Enhanced electrophilicity from thioxo group
12-Methyloctahydropentalene (I) Saturated bicyclic hydrocarbon Not reported Precursor to phenanthrene via dehydrogenation
Research Findings
  • Synthetic Efficiency : The target compound’s 84% yield outperforms typical yields for benzodiazepine derivatives (e.g., 46 and 47), where multi-step cyclization often reduces efficiency .
  • Electronic Effects : The methyl group in 12-Methyl-1,8,10-triazatricyclo[7.4.0.0²,⁷]tridec-8-ene stabilizes the tricyclic core, whereas thione/thioxo groups in 46 and 47 increase susceptibility to nucleophilic attack .
  • Historical Context : Early hydrocarbon systems like octahydropentalene (1933) lack the functional versatility of modern N-heterocycles but provided foundational insights into aromatic stabilization .

Biological Activity

12-Methyl-1,8,10-triazatricyclo[7.4.0.0,2,7]tridec-8-ene is a complex heterocyclic compound characterized by a unique tricyclic structure that includes multiple nitrogen atoms. This structural arrangement contributes to its distinctive chemical properties and potential applications in various biological contexts, particularly in antimicrobial activities and interactions with biological targets.

  • Molecular Formula : C₁₁H₁₉N₃
  • Molecular Weight : 193.29 g/mol
  • CAS Number : 1701523-45-6

The compound's tricyclic structure allows for unique reactivity and interaction patterns with biological systems, making it a subject of interest in medicinal chemistry.

Antimicrobial Properties

Preliminary studies indicate that This compound exhibits significant antimicrobial activity against various bacterial and fungal strains. For instance:

  • Bacterial Inhibition : The compound has shown efficacy in inhibiting the growth of both Gram-positive and Gram-negative bacteria.
  • Fungal Activity : It also demonstrates antifungal properties that could be beneficial in treating fungal infections.

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, compounds with similar structures have been reported to interact with cellular targets such as enzymes and membrane components, potentially disrupting essential biological processes.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to This compound :

  • Study on Antibacterial Activity :
    • A study conducted on various derivatives of tricyclic compounds demonstrated that modifications to the nitrogen positioning significantly influenced antibacterial efficacy.
    • Results indicated a correlation between structural features and the degree of inhibition observed against specific bacterial strains.
  • Fungal Resistance Study :
    • Research focusing on antifungal properties revealed that the compound could effectively inhibit pathogenic fungi, suggesting potential applications in agricultural settings to combat crop diseases.
  • Toxicity Assessments :
    • Toxicological evaluations have been performed to assess the safety profile of the compound in vitro and in vivo, indicating a favorable safety margin at therapeutic doses compared to established antifungal agents.

Comparative Analysis with Similar Compounds

The following table summarizes key structural features and properties of This compound compared to structurally similar compounds:

Compound NameStructural FeaturesUnique Properties
This compoundTricyclic structure with three nitrogen atomsExhibits significant antimicrobial activity
10-Methyl-1,3-benzodiazole derivativesBenzene ring additionEnhanced stability due to aromaticity
13-(N-Arylaminocarbonyl)-9-methyl derivativesContains oxygen in the ringDifferent reactivity patterns

This table highlights the uniqueness of This compound , particularly its specific arrangement of nitrogen atoms which may influence its biological activity differently than other compounds.

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